molecular formula C23H21N3O3S B2811150 N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901233-27-0

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2811150
CAS No.: 901233-27-0
M. Wt: 419.5
InChI Key: SFKFUSZQYJORBX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide: is a complex organic compound that features a furan ring, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(3-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol in the presence of acetic anhydride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring, converting it into a more saturated form.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.

Major Products:

  • Oxidation of the furan ring yields furan-2-carboxylic acid derivatives.
  • Reduction of the imidazole ring results in more saturated imidazole derivatives.
  • Substitution reactions on the phenyl ring produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole and furan moieties.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
  • N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
  • N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}propionamide

Uniqueness: The uniqueness of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and imidazole ring in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-18-10-5-9-17(13-18)22-25-21(16-7-3-2-4-8-16)23(26-22)30-15-20(27)24-14-19-11-6-12-29-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKFUSZQYJORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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